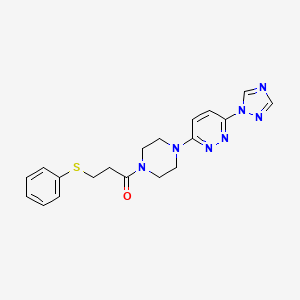

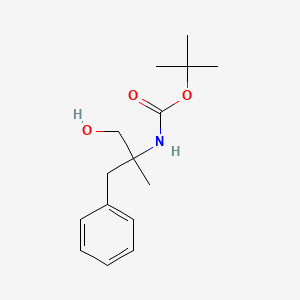

![molecular formula C20H24N2O2 B2747542 1-(1-(3-(4-ethylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)ethanol CAS No. 853752-50-8](/img/structure/B2747542.png)

1-(1-(3-(4-ethylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)ethanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

Imidazole derivatives are synthesized through various methods. One common method involves the reaction of 4-(1H-imidazol-1-yl)benzaldehyde with corresponding substituted acetophenones in the presence of sodium hydroxide . Another method involves the reaction of imidazole with 4-fluorobenzaldehyde using hexadecyltrimethylammonium bromide as a catalyst .Molecular Structure Analysis

The molecular structure of imidazole-containing compounds can be analyzed using techniques like FT-IR spectroscopy . For instance, a sharp carbonyl stretch at 1660 cm−1 is indicative of an α,β-unsaturated carbonyl .Chemical Reactions Analysis

Imidazole compounds are known for their broad range of chemical and biological properties. They show both acidic and basic properties and are highly soluble in water and other polar solvents . They also exhibit two equivalent tautomeric forms due to the presence of a positive charge on either of the two nitrogen atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives can be determined using various analytical techniques. For instance, the melting point of a compound can be determined using differential scanning calorimetry . The presence of certain functional groups can be confirmed using FT-IR spectroscopy .Wissenschaftliche Forschungsanwendungen

Antifungal Activity

The compound exhibits antifungal properties, making it suitable for studying anti-aspergillus activity. Aspergillus fumigatus, the causative agent for pulmonary aspergillosis, can be effectively targeted by this novel compound. Pulmonary aspergillosis encompasses a spectrum of respiratory diseases, ranging from mild allergic bronchopulmonary aspergillosis (ABPA) to the more severe invasive aspergillosis (IA) .

Organic Light-Emitting Diodes (OLEDs)

Another application lies in the field of organic electronics. The compound’s morphologically stable amorphous films, formed upon thermal evaporation, are crucial for OLEDs. These films can enhance the stability and performance of organic electronic devices .

Estrogenicity Evaluation

Researchers have used 4-(Imidazol-1-yl)phenol in evaluating the estrogenicity of phenolic xenoestrogens using a Saccharomyces cerevisiae-based Lac-Z reporter assay. This highlights its potential role in endocrine disruption studies .

Heterocyclic Synthesis

The compound’s structural versatility allows for heterocyclic synthesis. For instance, refluxing it with phenacyl bromide yields 2-((5-(5-methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. This demonstrates its utility in constructing novel heterocyclic compounds .

Feature Papers

In the realm of scientific publishing, this compound could contribute to feature papers—substantial original articles that involve multiple techniques, provide future research outlooks, and describe practical applications .

Wirkmechanismus

The mechanism of action of imidazole derivatives can vary widely depending on their specific structure and the biological system they interact with. Some imidazole derivatives have been found to exhibit diverse activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Zukünftige Richtungen

Imidazole derivatives have a broad range of chemical and biological properties, making them an important synthon in the development of new drugs . Future research could focus on developing new synthetic routes for imidazole and their derived products, as well as exploring their potential applications in various fields .

Eigenschaften

IUPAC Name |

1-[1-[3-(4-ethylphenoxy)propyl]benzimidazol-2-yl]ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O2/c1-3-16-9-11-17(12-10-16)24-14-6-13-22-19-8-5-4-7-18(19)21-20(22)15(2)23/h4-5,7-12,15,23H,3,6,13-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQQIUMSIKXPPEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OCCCN2C3=CC=CC=C3N=C2C(C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-(3-(4-ethylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)ethanol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

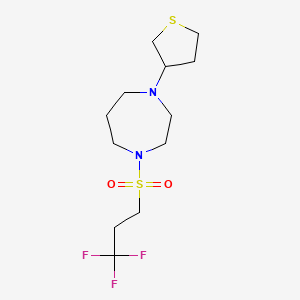

![2-(6-(ethylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethan-1-amine hydrochloride](/img/structure/B2747461.png)

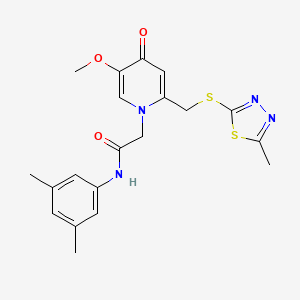

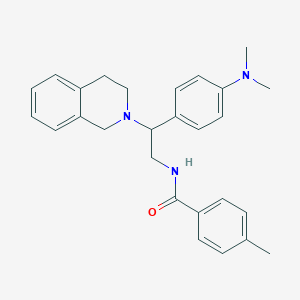

![2-[(2-piperidino-1,3-thiazol-5-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2747462.png)

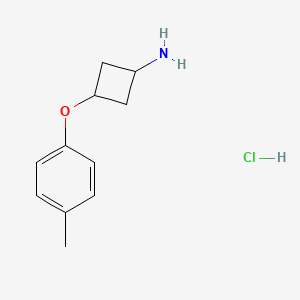

![9-cyclohexyl-3-(3,4-dimethoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2747464.png)

![3-[(5-Bromopyridin-2-yl)oxy]pyrrolidin-2-one](/img/structure/B2747467.png)

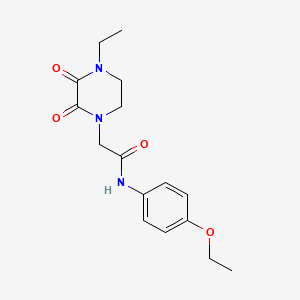

![N-(4-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carbonyl)phenyl)acetamide](/img/structure/B2747473.png)

![(Z)-S-(2-((3-(2-ethoxyethyl)-6-methoxybenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate](/img/structure/B2747474.png)

![4-bromo-2-{(E)-[(2-ethoxyphenyl)imino]methyl}phenol](/img/structure/B2747480.png)